Desmethyl Erlotinib-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

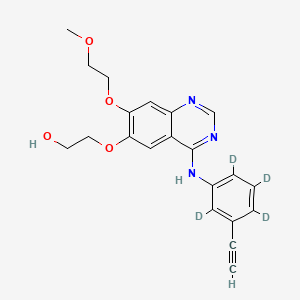

2-[7-(2-methoxyethoxy)-4-(2,3,4,6-tetradeuterio-5-ethynylanilino)quinazolin-6-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQIAZNBAWFSQM-GTNXRJHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCOC)[2H])C#C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Desmethyl Erlotinib-d4 and its primary use in research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Erlotinib-d4 is the deuterium-labeled analogue of Desmethyl Erlotinib, the primary and pharmacologically active metabolite of Erlotinib.[1][2] Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][3] Given the critical role of pharmacokinetics in drug development, this compound serves as an indispensable tool, primarily as an internal standard, for the accurate quantification of Desmethyl Erlotinib in biological matrices.[3][4] This guide provides a comprehensive overview of this compound, its physicochemical properties, its principal application in bioanalytical method development, and the underlying pharmacological context of its parent compound, Erlotinib.

Physicochemical Properties and Quantitative Data

This compound is structurally identical to Desmethyl Erlotinib, with the exception of four deuterium (B1214612) atoms incorporated into its structure. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical behavior during sample preparation and chromatographic separation.[4]

| Property | Value | Reference |

| Chemical Name | 2-[7-(2-Methoxyethoxy)-4-[(2,3,4,6-tetradeuterio-5-ethynylphenyl)amino]quinazolin-6-yl]oxyethanol | [5] |

| Synonyms | OSI-420-d4, CP-373420-d4 | [3] |

| Molecular Formula | C₂₁H₁₇D₄N₃O₄ | [3] |

| Molecular Weight | 383.43 g/mol | [3] |

| CAS Number | 1216420-11-9 | [5] |

| Purity | Typically ≥98% | [6] |

Primary Use in Research: Internal Standard in Bioanalysis

The predominant application of this compound in research is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2] The purpose of an internal standard is to correct for the variability inherent in the analytical process, from sample extraction to detection, thereby improving the accuracy and precision of the quantification of the target analyte (Desmethyl Erlotinib).[4]

Stable isotope-labeled internal standards like this compound are considered the "gold standard" because they co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer's ion source, effectively compensating for matrix effects.[4]

Experimental Protocols: Quantitative Analysis of Desmethyl Erlotinib in Plasma

The following is a representative experimental protocol for the quantification of Desmethyl Erlotinib in human plasma using this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) to act as the internal standard.

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

| Parameter | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A typical gradient might start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

Mass Spectrometry Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Desmethyl Erlotinib | 380.2 | 278.1 | 35 |

| This compound | 384.2 | 282.1 | 35 |

3. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of Desmethyl Erlotinib in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualization of Key Concepts

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard.

Caption: A typical workflow for a pharmacokinetic study.

Erlotinib's Mechanism of Action: EGFR Signaling Pathway Inhibition

Erlotinib, the parent drug of Desmethyl Erlotinib, exerts its therapeutic effect by inhibiting the EGFR signaling pathway. This pathway, when aberrantly activated in cancer, drives cell proliferation, survival, and metastasis. The diagram below depicts the EGFR signaling cascade and the point of inhibition by Erlotinib and its active metabolite.

Caption: EGFR signaling pathway and Erlotinib's point of inhibition.

Conclusion

This compound is a vital research tool for the accurate and precise quantification of Desmethyl Erlotinib, the active metabolite of the EGFR inhibitor Erlotinib. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays is fundamental to robust pharmacokinetic and metabolic studies, which are critical for the development and clinical application of Erlotinib. A thorough understanding of its properties and application in validated bioanalytical methods, as outlined in this guide, is essential for researchers in the fields of pharmacology, drug metabolism, and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound-1 | Isotope-Labeled Compounds | 2012598-45-5 | Invivochem [invivochem.com]

- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to Desmethyl Erlotinib-d4: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Desmethyl Erlotinib-d4. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and development activities.

Introduction

This compound is the deuterium-labeled form of Desmethyl Erlotinib (B232) (also known as OSI-420), which is an active metabolite of Erlotinib. Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology. The incorporation of four deuterium (B1214612) atoms into the Desmethyl Erlotinib structure makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic and therapeutic drug monitoring studies.[1] Deuteration can also subtly influence the metabolic profile and pharmacokinetics of a drug.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazoline (B50416) core, substituted with an ethynylphenylamino group and two ether-containing side chains. The four deuterium atoms are located on the phenyl ring of the ethynylphenylamino moiety.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the non-deuterated form, Desmethyl Erlotinib, is included for reference where specific data for the deuterated analog is not available.

| Property | Value | Source |

| IUPAC Name | 2-[7-(2-methoxyethoxy)-4-(2,3,4,6-tetradeuterio-5-ethynylanilino)quinazolin-6-yl]oxyethanol | PubChem |

| CAS Number | 1216420-11-9 | MedChemExpress |

| Molecular Formula | C₂₁H₁₇D₄N₃O₄ | MedChemExpress |

| Molecular Weight | 383.43 g/mol | MedChemExpress |

| Exact Mass | 383.17831314 Da | PubChem |

| Appearance | Crystalline solid | Cayman Chemical (for non-deuterated) |

| Melting Point | Not available | |

| Solubility (non-deuterated) | ||

| DMSO | 25 mg/mL | Cayman Chemical |

| DMF | 50 mg/mL | Cayman Chemical |

| Ethanol | 0.25 mg/mL | Cayman Chemical |

| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | Cayman Chemical |

| SMILES | C#CC1=C(NC2=NC=NC3=CC(OCCOC)=C(OCCO)C=C32)C(=C(C(=C1[2H])[2H])[2H])[2H] | PubChem |

| InChI | InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D | PubChem |

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods. The following sections outline a representative experimental protocol for its use in LC-MS/MS analysis and provide context for its synthesis and purification.

Synthesis and Purification

A detailed, publicly available synthesis protocol specifically for this compound is not readily found in the literature. However, its synthesis would likely follow a similar pathway to that of Erlotinib, with the introduction of deuterium atoms at a suitable stage. A general synthesis of Erlotinib has been described, which could be adapted.[2] The synthesis of radiolabeled [¹⁴C]erlotinib has also been reported, indicating that isotopic labeling of the core structure is feasible.

Purification of this compound would typically be achieved through standard chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), to ensure high purity suitable for use as an analytical standard.

Quantification by LC-MS/MS

This compound is an ideal internal standard for the quantification of Desmethyl Erlotinib in biological matrices. A validated LC-MS/MS method for the simultaneous determination of Erlotinib and its metabolites, including Desmethyl Erlotinib (OSI-420), has been reported and can be adapted for use with the deuterated standard.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add an appropriate amount of this compound solution in a suitable organic solvent (e.g., acetonitrile) to serve as the internal standard.

-

Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions:

-

Column: A reversed-phase C18 column, such as a BEH XBridge C18 (100 x 2.1 mm, 1.7 µm), is suitable.

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.7 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. For example: 10-50% B over 5 minutes, then to 90% B for 1 minute, followed by a return to 10% B for 1 minute.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Desmethyl Erlotinib (OSI-420): The specific parent and product ion masses would be selected based on initial tuning experiments.

-

This compound (Internal Standard): The parent ion will be shifted by +4 Da compared to the non-deuterated analyte, and a corresponding product ion would be monitored.

-

Signaling Pathway Involvement

Desmethyl Erlotinib, the non-deuterated analog of this compound, is an active metabolite of Erlotinib, a potent EGFR tyrosine kinase inhibitor.[1] Therefore, its mechanism of action is intrinsically linked to the EGFR signaling pathway. Inhibition of EGFR blocks the downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of several downstream signaling pathways. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][4]

Caption: Simplified EGFR signaling pathway and the inhibitory action of Desmethyl Erlotinib.

Conclusion

This compound is a critical tool for the accurate quantification of the active erlotinib metabolite, Desmethyl Erlotinib, in various biological matrices. Its stable isotope-labeled nature ensures high precision and accuracy in mass spectrometry-based bioanalytical methods. A thorough understanding of its chemical properties and its role in the context of the EGFR signaling pathway is essential for researchers in the fields of pharmacology, drug metabolism, and oncology. This guide provides a foundational resource to support these research endeavors.

References

The Role of Desmethyl Erlotinib-d4 as a Metabolite of Erlotinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desmethyl Erlotinib-d4, focusing on its critical role as an internal standard in the bioanalytical quantification of Erlotinib and its active metabolite, Desmethyl Erlotinib (OSI-420). This document delves into the metabolic pathways of Erlotinib, the rationale for using a deuterated internal standard, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Introduction to Erlotinib and its Metabolism

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Upon administration, Erlotinib undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP1A2 playing a lesser role.[2]

One of the principal and pharmacologically active metabolites of Erlotinib is O-desmethyl Erlotinib, also known as OSI-420.[3][4] This metabolite is formed through the O-demethylation of one of the methoxyethoxy side chains of the Erlotinib molecule. Crucially, Desmethyl Erlotinib (OSI-420) exhibits equipotent inhibitory activity against the EGFR tyrosine kinase compared to the parent drug, Erlotinib. Therefore, accurate quantification of both Erlotinib and Desmethyl Erlotinib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall pharmacological profile of Erlotinib treatment.

To achieve the high accuracy and precision required for quantitative bioanalysis, stable isotope-labeled internal standards are considered the gold standard.[5][6][7] this compound is the deuterium-labeled analogue of Desmethyl Erlotinib and serves as an ideal internal standard for LC-MS/MS-based quantification.[8][9]

Chemical Structure of this compound:

The deuterium (B1214612) atoms are strategically placed on the molecule at non-exchangeable positions to ensure the stability of the label during sample preparation and analysis.[10] The increased mass of the deuterated analogue allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for any variability in the analytical process.[7]

Erlotinib Metabolism and EGFR Signaling Pathway

The metabolic conversion of Erlotinib to Desmethyl Erlotinib is a key event in its biotransformation. The following diagram illustrates the metabolic pathway.

Erlotinib and its active metabolite, Desmethyl Erlotinib, exert their therapeutic effect by inhibiting the EGFR signaling pathway. This pathway, when dysregulated, plays a central role in tumor cell proliferation, survival, and metastasis. The diagram below provides a simplified representation of the EGFR signaling cascade.

Experimental Protocols: Quantification of Erlotinib and Desmethyl Erlotinib using this compound

The following sections provide a detailed methodology for the simultaneous quantification of Erlotinib and Desmethyl Erlotinib (OSI-420) in human plasma using this compound as an internal standard with an LC-MS/MS system.

Materials and Reagents

-

Reference standards: Erlotinib, Desmethyl Erlotinib (OSI-420)

-

Internal standard: this compound (commercially available from various suppliers)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Dimethyl sulfoxide (B87167) (DMSO) - all HPLC or LC-MS grade

-

Buffers: Ammonium acetate

-

Human plasma (drug-free)

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Erlotinib, Desmethyl Erlotinib, and this compound by dissolving the accurately weighed compounds in DMSO or an appropriate solvent.

-

Working Standard Solutions: Prepare serial dilutions of the Erlotinib and Desmethyl Erlotinib stock solutions in a mixture of ACN and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with ACN to a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Erlotinib and its metabolites from plasma.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: Chromatographic Conditions

| Parameter | Value |

| LC System | A high-performance or ultra-high-performance liquid chromatography system |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500 - 600 °C |

| Capillary Voltage | 3 - 4 kV |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Erlotinib | 394.2 | 278.1 | Optimized for instrument |

| Desmethyl Erlotinib (OSI-420) | 380.2 | 278.1 | Optimized for instrument |

| This compound (IS) | 384.2 | 282.1 | Optimized for instrument |

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from multiple sources.

-

Linearity and Range: The concentration range over which the assay is accurate and precise. Calibration curves are typically generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ) for both accuracy and precision.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Stability of the analytes and IS in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Quantitative Data and Performance

LC-MS/MS methods utilizing deuterated internal standards for the quantification of Erlotinib and Desmethyl Erlotinib typically demonstrate excellent performance characteristics.

Table 4: Typical Performance Characteristics of a Validated LC-MS/MS Method

| Parameter | Typical Value |

| Linearity Range (Erlotinib) | 1 - 2500 ng/mL |

| Linearity Range (Desmethyl Erlotinib) | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |

| Extraction Recovery | > 85% |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Erlotinib and its pharmacologically active metabolite, Desmethyl Erlotinib, in biological samples. Its use as an internal standard in LC-MS/MS assays mitigates the variability inherent in sample preparation and analysis, ensuring reliable data for pharmacokinetic and clinical studies. The detailed methodologies and performance data presented in this guide provide a robust framework for researchers and scientists in the field of drug development and therapeutic drug monitoring to establish and validate high-quality bioanalytical methods for Erlotinib. The understanding of Erlotinib's metabolism and its mechanism of action within the EGFR signaling pathway further underscores the importance of accurately measuring both the parent drug and its active metabolites to optimize cancer therapy.

References

- 1. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib [mdpi.com]

- 2. diva-portal.org [diva-portal.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound-1 | Isotope-Labeled Compounds | 2012598-45-5 | Invivochem [invivochem.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Desmethyl Erlotinib (OSI-420): A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This technical guide provides an in-depth analysis of the mechanism of action of Desmethyl Erlotinib, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its interaction with cellular signaling pathways. As a crucial contributor to the overall clinical efficacy of Erlotinib, a thorough understanding of OSI-420's biological activity is paramount for researchers in oncology and drug development. This document outlines its inhibitory effects on EGFR, the downstream signaling consequences, and the metabolic pathway leading to its formation.

Introduction

Erlotinib (marketed as Tarceva®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in tumors harboring activating mutations in the EGFR gene. Following oral administration, Erlotinib is metabolized in the liver, primarily by cytochrome P450 enzymes, to yield Desmethyl Erlotinib (OSI-420).[1][2] This metabolite is not an inactive byproduct; rather, it exhibits equipotent inhibitory activity against the EGFR tyrosine kinase compared to its parent compound, Erlotinib.[3] The systemic exposure to OSI-420 can be significant, contributing to the overall therapeutic effect and toxicity profile of Erlotinib treatment.[3] This guide delves into the core mechanisms by which OSI-420 exerts its anti-tumor effects.

Mechanism of Action: Inhibition of EGFR Tyrosine Kinase

Desmethyl Erlotinib (OSI-420) functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[4] By binding to the ATP-binding pocket of the intracellular domain of EGFR, OSI-420 prevents the autophosphorylation of tyrosine residues that is critical for the activation of downstream signaling cascades.[1][2] This blockade of signal transduction ultimately leads to the inhibition of tumor cell proliferation, survival, and metastasis.

Quantitative Inhibitory Activity

The inhibitory potency of Desmethyl Erlotinib (OSI-420) against EGFR is comparable to that of Erlotinib. The following table summarizes the key quantitative data regarding its activity.

| Parameter | Value | Notes | Reference |

| IC50 (EGFR Tyrosine Kinase Inhibition) | 2 nM | This value represents the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50% in a purified enzyme assay. | [3] |

| IC50 (EGFR Autophosphorylation in Tumor Cells) | 20 nM | This value reflects the concentration needed to inhibit EGFR autophosphorylation by 50% within a cellular context. | [3] |

| Potency Compared to Erlotinib | Equipotent | Multiple sources confirm that OSI-420 has a similar inhibitory potency against EGFR as its parent drug, Erlotinib. | [3] |

Impact on Downstream Signaling Pathways

The inhibition of EGFR tyrosine kinase activity by Desmethyl Erlotinib (OSI-420) disrupts multiple downstream signaling pathways that are crucial for tumor growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt pathway, and the JAK-STAT pathway.

Metabolism of Erlotinib to Desmethyl Erlotinib (OSI-420)

Desmethyl Erlotinib is formed from Erlotinib through O-demethylation, a phase I metabolic reaction. This conversion is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP1A2, which are predominantly found in the liver.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Desmethyl Erlotinib (OSI-420).

EGFR Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of OSI-420 on the enzymatic activity of purified EGFR.

Materials:

-

Recombinant human EGFR protein

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP, [γ-³²P]ATP (or non-radioactive detection system)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT)

-

Desmethyl Erlotinib (OSI-420)

-

96-well plates

-

Phosphoric acid (for stopping reaction)

-

Scintillation counter (for radioactive detection) or appropriate plate reader

Procedure:

-

Coat 96-well plates with the Poly(Glu, Tyr) substrate.

-

Prepare serial dilutions of Desmethyl Erlotinib (OSI-420) in the assay buffer.

-

Add the EGFR enzyme to each well.

-

Add the different concentrations of OSI-420 to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Wash the plates to remove unincorporated ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the effect of OSI-420 on the metabolic activity and proliferation of cancer cell lines.

Materials:

-

Cancer cell line with EGFR expression (e.g., A431, H3255)

-

Cell culture medium and supplements

-

Desmethyl Erlotinib (OSI-420)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Desmethyl Erlotinib (OSI-420) and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Pathway Phosphorylation

This technique is used to visualize the inhibition of EGFR phosphorylation and the downstream signaling proteins Akt and ERK.

Protocol:

-

Cell Treatment and Lysis:

-

Plate cells and treat with Desmethyl Erlotinib (OSI-420) at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate protein lysates on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Phospho-EGFR (Tyr1068): 1:1000

-

Total EGFR: 1:1000

-

Phospho-Akt (Ser473): 1:1000

-

Total Akt: 1:1000

-

Phospho-ERK1/2 (Thr202/Tyr204): 1:2000

-

Total ERK1/2: 1:2000

-

Loading Control (e.g., GAPDH, β-actin): 1:5000

-

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometry analysis to quantify the changes in protein phosphorylation relative to total protein and the loading control.

-

Conclusion

Desmethyl Erlotinib (OSI-420) is a pharmacologically active and equipotent metabolite of Erlotinib that plays a significant role in its anti-cancer activity. Its mechanism of action is centered on the competitive inhibition of the EGFR tyrosine kinase, leading to the suppression of key downstream signaling pathways involved in cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of EGFR inhibitors. Future research may focus on the differential effects of Erlotinib and OSI-420 in various tumor microenvironments and their respective contributions to both efficacy and resistance mechanisms.

References

The Pharmacokinetics and Metabolism of Desmethyl Erlotinib-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Desmethyl Erlotinib (B232), an active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib. The deuterated form, Desmethyl Erlotinib-d4, is primarily utilized as an internal standard in bioanalytical assays for the accurate quantification of Desmethyl Erlotinib (also known as OSI-420). This document will focus on the pharmacokinetics and metabolism of the active metabolite, Desmethyl Erlotinib, as the kinetic profile of the deuterated form is considered bioequivalent. Included are summaries of key pharmacokinetic parameters, detailed experimental protocols for its quantification, and visualizations of its metabolic pathways and its interaction with the EGFR signaling cascade.

Introduction

Erlotinib is a potent inhibitor of the EGFR tyrosine kinase, a key target in the treatment of various cancers, including non-small cell lung cancer.[1] Its primary route of elimination is through hepatic metabolism, leading to the formation of several metabolites. The most significant of these is the pharmacologically active O-desmethyl metabolite, Desmethyl Erlotinib (OSI-420).[2] Understanding the pharmacokinetic profile and metabolic fate of this active metabolite is crucial for a complete characterization of Erlotinib's overall disposition and clinical activity. This compound serves as an essential tool in this characterization, enabling precise and accurate quantification in biological matrices through isotope dilution mass spectrometry.

Pharmacokinetics of Desmethyl Erlotinib (OSI-420)

Desmethyl Erlotinib is a major circulating metabolite of Erlotinib. Its pharmacokinetic profile is characterized by a more rapid clearance compared to its parent compound.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models provide valuable insights into the disposition of Desmethyl Erlotinib.

| Species | Route of Administration (of Erlotinib) | Analyte | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL/F) | Reference |

| Rat (Wistar) | Oral | Desmethyl Erlotinib | - | - | - | 11.96 ± 2.01 h | - | [3][4] |

| Monkey (Rhesus) | Intravenous | Desmethyl Erlotinib | - | - | 8,080 ± 8,170 ng·h/mL | 6.17 ± 1.83 h | > 5-fold higher than Erlotinib | [5][6] |

| Mouse (SCID) | Oral | Erlotinib | 17272.59 ± 640.80 ng/mL | 0.29 ± 0.09 h | 84784.69 ± 3209.24 ng·h/mL | 6.08 ± 0.59 h | 356.48 ± 14.03 mL/hr | [7] |

Note: Data for Desmethyl Erlotinib is often presented in the context of Erlotinib administration. Direct pharmacokinetic studies of Desmethyl Erlotinib are less common.

Human Pharmacokinetics

In humans, the exposure to Desmethyl Erlotinib is a fraction of that of the parent drug, Erlotinib.

| Population | Route of Administration (of Erlotinib) | Analyte | Relative AUC (Metabolite vs. Parent) | Key Findings | Reference |

| Healthy Volunteers | Intravenous | Desmethyl Erlotinib | 30% (range 12-59%) | Clearance is more than 5-fold higher than Erlotinib. | [5][8] |

| Pediatric Patients with Brain Tumors | Oral | Desmethyl Erlotinib | - | Apparent clearance is higher in patients < 5 years old. | [9] |

| Patients with Renal Failure on Hemodialysis | Oral | Desmethyl Erlotinib | - | Pharmacokinetics are not significantly affected by renal function or hemodialysis. | [10] |

Metabolism of Desmethyl Erlotinib

Erlotinib is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP1A2, to form Desmethyl Erlotinib (OSI-420).[11] Desmethyl Erlotinib itself can undergo further metabolism.

Metabolic Pathways

The primary metabolic pathway for the formation of Desmethyl Erlotinib is O-demethylation of Erlotinib. Subsequent metabolic transformations of Desmethyl Erlotinib include Phase II conjugation reactions. There is evidence to suggest that Desmethyl Erlotinib can undergo glucuronidation to form metabolites such as M8 and M10, as well as acetylation.[12]

Metabolic pathway of Erlotinib to Desmethyl Erlotinib and its subsequent metabolism.

Experimental Protocols

Accurate quantification of Desmethyl Erlotinib in biological matrices is essential for pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision with LC-MS/MS methods.

Bioanalytical Method for Quantification in Plasma

This section outlines a typical LC-MS/MS method for the simultaneous quantification of Erlotinib and Desmethyl Erlotinib in plasma.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of a methanol (B129727) solution containing the internal standards (e.g., Erlotinib-d6 and this compound).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial.

-

Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.

4.1.2. Liquid Chromatography Parameters

-

Column: Reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 3 µm)

-

Mobile Phase: A gradient of methanol and 2 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 40°C

4.1.3. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Erlotinib: Precursor ion -> Product ion

-

Desmethyl Erlotinib: Precursor ion -> Product ion

-

Erlotinib-d6 (IS): Precursor ion -> Product ion

-

This compound (IS): Precursor ion -> Product ion

-

4.1.4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (intra- and inter-day)

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term)

A typical experimental workflow for the quantification of Desmethyl Erlotinib in plasma.

Mechanism of Action and Signaling Pathway

Desmethyl Erlotinib is an active metabolite and, along with Erlotinib, inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Importantly, Erlotinib and Desmethyl Erlotinib are considered to be equipotent.[8]

EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands such as EGF, dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation initiates several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary pathways activated by EGFR include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Desmethyl Erlotinib, like its parent compound, competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.

The EGFR signaling pathway and the mechanism of inhibition by Desmethyl Erlotinib.

Conclusion

Desmethyl Erlotinib (OSI-420) is a pharmacologically active metabolite of Erlotinib that contributes to the overall clinical efficacy of the parent drug. A thorough understanding of its pharmacokinetic profile and metabolic fate is essential for a comprehensive assessment of Erlotinib's disposition. The use of its deuterated analog, this compound, as an internal standard in bioanalytical methods, is indispensable for the accurate quantification of this metabolite in various biological matrices. The equipotent inhibitory activity of Desmethyl Erlotinib on the EGFR signaling pathway underscores its importance in the therapeutic effects of Erlotinib. This technical guide provides a foundational resource for researchers and drug development professionals working with Erlotinib and its metabolites.

References

- 1. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The plasma and cerebrospinal fluid pharmacokinetics of erlotinib and its active metabolite (OSI-420) after intravenous administration of erlotinib in non-human primates - ProQuest [proquest.com]

- 6. The plasma and cerebrospinal fluid pharmacokinetics of erlotinib and its active metabolite (OSI-420) after intravenous administration of erlotinib in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Pharmacokinetics and safety of erlotinib and its metabolite OSI-420 in infants and children with primary brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Drug–Drug Interaction Study to Evaluate the Impact of Simvastatin and Itraconazole on Erlotinib Pharmacokinetics in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biological Activity of Erlotinib and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib (B232) is a potent, orally available small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][4] Erlotinib exerts its therapeutic effect by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[2][5] The activity of erlotinib is particularly pronounced in tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[1] This document provides a comprehensive technical overview of the biological activity of erlotinib and its primary metabolites, focusing on quantitative data, experimental methodologies, and key signaling and metabolic pathways.

Quantitative Data on Biological Activity

The inhibitory potency of erlotinib and its active metabolite, OSI-420 (desmethyl erlotinib), against various forms of EGFR is a critical determinant of its clinical efficacy. The following tables summarize the key quantitative data regarding their biological activity.

Table 1: In Vitro Inhibitory Activity of Erlotinib and OSI-420 against EGFR

| Compound | EGFR Variant | IC50 (nM) | Notes |

| Erlotinib | Wild-Type | 2[3] | Potent inhibition of the wild-type receptor. |

| L858R Mutant | ~20[1] | Increased sensitivity in the presence of this activating mutation. | |

| Exon 19 Deletion | <20[1] | Hypersensitivity conferred by this common activating mutation. | |

| T790M Mutant | >1000[1] | The "gatekeeper" mutation confers resistance to first-generation TKIs. | |

| OSI-420 | Wild-Type | Equipotent to Erlotinib[6] | The major active metabolite retains significant inhibitory activity. |

Table 2: Key Pharmacokinetic Parameters of Erlotinib and OSI-420 in Humans

| Parameter | Erlotinib | OSI-420 (Desmethyl Erlotinib) |

| Bioavailability | ~60% (fasting), ~100% (with food)[3] | - |

| Time to Peak Plasma Concentration (Tmax) | 4 hours[3] | - |

| Plasma Protein Binding | ~93%[3] | - |

| Volume of Distribution (Vd) | 232 L[3] | - |

| Elimination Half-life (t1/2) | 36.2 hours[3] | - |

| Metabolism | Primarily by CYP3A4; lesser extent by CYP1A2, CYP1A1[2] | - |

| Major Active Metabolite | OSI-420[2] | - |

| Excretion | ~83% in feces, ~8% in urine[3] | - |

Key Signaling and Metabolic Pathways

The biological activity of erlotinib is intrinsically linked to its modulation of the EGFR signaling cascade and its own metabolic fate within the body.

EGFR Signaling Pathway Inhibition by Erlotinib

Erlotinib targets the EGFR, a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[5] Erlotinib's inhibition of EGFR autophosphorylation effectively blocks these downstream signals.

Caption: Inhibition of the EGFR signaling pathway by erlotinib.

Metabolism of Erlotinib

Erlotinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP1A1.[2] The major biotransformation pathways include O-demethylation of the two methoxyethoxy side chains, oxidation of the acetylene (B1199291) moiety, and aromatic hydroxylation.[7] The O-demethylated metabolite, OSI-420, is pharmacologically active and considered equipotent to the parent drug.[6][7]

References

- 1. Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. SMPDB [smpdb.ca]

- 6. selleckchem.com [selleckchem.com]

- 7. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Edge: A Technical Guide to Stable Isotope Labeling with Desmethyl Erlotinib-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Desmethyl Erlotinib-d4 as a stable isotope-labeled internal standard in the bioanalysis of Desmethyl Erlotinib (OSI-420), the primary active metabolite of the targeted cancer therapeutic, Erlotinib. Accurate quantification of drug metabolites is critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a detailed overview of the underlying principles, experimental protocols, and data interpretation when employing this compound in preclinical and clinical research.

Introduction to Stable Isotope Labeling and this compound

Stable isotope labeling is a powerful technique in analytical chemistry, particularly in mass spectrometry-based quantification. It involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into a molecule of interest. The resulting isotopologue is chemically identical to the native compound but has a higher mass. This mass difference allows it to be distinguished from the endogenous or unlabeled analyte by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.[1]

This compound is the deuterium-labeled form of Desmethyl Erlotinib (also known as OSI-420), a pharmacologically active metabolite of Erlotinib.[1][2] Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[3] The metabolism of Erlotinib to Desmethyl Erlotinib is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[3] Given that Desmethyl Erlotinib is an active metabolite, its accurate quantification is crucial for understanding the overall pharmacological profile of Erlotinib.

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays offers significant advantages, including:

-

Improved Accuracy and Precision: It compensates for variability in sample preparation, injection volume, and matrix effects.

-

Enhanced Specificity: The distinct mass-to-charge ratio (m/z) of the deuterated standard prevents interference from other sample components.

-

Reliable Quantification: It allows for the accurate determination of the absolute concentration of the unlabeled analyte.

Erlotinib's Mechanism of Action and Metabolism

Erlotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/Akt and MAPK pathways. This blockade ultimately leads to decreased cell proliferation and increased apoptosis.

The metabolic conversion of Erlotinib to Desmethyl Erlotinib is a critical aspect of its pharmacology. The following diagram illustrates this metabolic process.

Caption: Metabolic pathway of Erlotinib to its active metabolite, O-Desmethyl Erlotinib (OSI-420).

Experimental Workflow for Quantification using this compound

The following diagram outlines a typical experimental workflow for the quantification of Desmethyl Erlotinib in a biological matrix (e.g., plasma) using this compound as an internal standard.

Caption: A typical bioanalytical workflow for the quantification of Desmethyl Erlotinib.

Detailed Experimental Protocols

While specific parameters may vary between laboratories and instrumentation, the following provides a detailed, generalized protocol for the quantification of Desmethyl Erlotinib in human plasma.

Materials and Reagents

-

Desmethyl Erlotinib (OSI-420) reference standard

-

This compound internal standard

-

Control human plasma (with anticoagulant, e.g., EDTA)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Desmethyl Erlotinib and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Desmethyl Erlotinib stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 10 µL of the internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters.

| Parameter | Typical Conditions |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Desmethyl Erlotinib: Specific precursor > product ion m/zthis compound: Specific precursor > product ion m/z |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Ion Source Temperature | 500°C |

Note: Specific MRM transitions should be optimized in-house for the instrument being used.

Data Presentation and Analysis

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should typically be ≥ 0.99.

Table 1: Representative Calibration Curve Parameters for Desmethyl Erlotinib Quantification

| Analyte | Calibration Range (ng/mL) | Linearity (r²) |

| Desmethyl Erlotinib (OSI-420) | 0.5 - 500 | ≥ 0.995 |

Data compiled from published literature and represents typical values.[4]

Accuracy and Precision

The accuracy of the method is determined by comparing the mean calculated concentration to the nominal concentration and is expressed as a percentage. Precision is a measure of the random error and is expressed as the coefficient of variation (%CV).

Table 2: Typical Accuracy and Precision Data for Desmethyl Erlotinib Quantification

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.5 | 95 - 105 | < 15 | 93 - 107 | < 17 |

| Low QC | 1.5 | 97 - 103 | < 10 | 96 - 104 | < 12 |

| Mid QC | 50 | 98 - 102 | < 8 | 97 - 103 | < 10 |

| High QC | 400 | 99 - 101 | < 7 | 98 - 102 | < 9 |

LLOQ: Lower Limit of Quantification. QC: Quality Control. Data represents typical acceptance criteria and values from validated bioanalytical methods.[4]

Recovery and Matrix Effect

Extraction recovery and matrix effect are important parameters to evaluate during method validation.

Table 3: Representative Recovery and Matrix Effect Data

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Desmethyl Erlotinib (OSI-420) | > 90 | 95 - 105 |

| This compound | > 90 | 94 - 106 |

Values indicate that the extraction process is efficient and that the ionization of the analyte is not significantly suppressed or enhanced by the biological matrix.[4]

Erlotinib Signaling Pathway Inhibition

The following diagram illustrates the inhibitory effect of Erlotinib on the EGFR signaling pathway.

Caption: Erlotinib's inhibition of the EGFR signaling cascade.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of the active metabolite of Erlotinib. This technical guide has provided a comprehensive overview of the principles, a detailed experimental protocol, and expected data outcomes for researchers in the field of drug metabolism and pharmacokinetics. The methodologies and data presented herein serve as a robust foundation for the development and validation of bioanalytical methods essential for the advancement of targeted cancer therapies.

References

An In-depth Technical Guide to the In Vitro and In Vivo Applications of Desmethyl Erlotinib-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Erlotinib-d4 is the deuterium-labeled analogue of Desmethyl Erlotinib (OSI-420), the primary active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib. While Desmethyl Erlotinib itself is an active inhibitor of EGFR, the predominant application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of Desmethyl Erlotinib and Erlotinib in biological matrices during preclinical and clinical development.[1] Deuteration offers a strategic advantage in mass spectrometry-based bioanalysis by providing a mass shift without significantly altering the physicochemical properties of the molecule, thereby ensuring similar extraction recovery and ionization efficiency as the analyte of interest. This guide provides a comprehensive overview of the known applications of this compound, with a primary focus on its role in analytical methodologies. Due to the limited availability of studies using this compound as a primary investigational agent, data and protocols for its non-deuterated counterpart, Desmethyl Erlotinib (OSI-420), are presented as a proxy for its expected biological activity.

Core Concepts and Mechanism of Action

Desmethyl Erlotinib, and by extension this compound, functions as a reversible inhibitor of the EGFR tyrosine kinase.[1][2] By competing with adenosine (B11128) triphosphate (ATP) at the catalytic domain of the receptor, it prevents the autophosphorylation and activation of EGFR, which in turn blocks the downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[3] The primary metabolic pathway for Erlotinib is O-demethylation, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, to form Desmethyl Erlotinib (OSI-420).[3][4][5]

The deuteration of Desmethyl Erlotinib to create this compound provides a stable isotope-labeled version of the molecule. This isotopic labeling is crucial for its application as an internal standard in quantitative mass spectrometry.[1] The increased mass allows for its differentiation from the endogenous analyte, while its chemical similarity ensures it behaves almost identically during sample preparation and analysis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₇D₄N₃O₄ |

| Molecular Weight | 383.43 g/mol |

| CAS Number | 1216420-11-9 |

| Appearance | Solid |

| Purity | Typically >98% |

| Storage | Store at -20°C for short-term and -80°C for long-term |

In Vitro Applications

The primary in vitro application of this compound is as an internal standard for the quantification of Desmethyl Erlotinib in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, understanding the biological activity of its non-deuterated counterpart is crucial for interpreting the significance of its quantification.

EGFR Kinase Inhibition (Data for Desmethyl Erlotinib as a proxy)

Desmethyl Erlotinib (OSI-420) is equipotent to its parent drug, Erlotinib, in inhibiting EGFR tyrosine kinase activity.[2]

| Assay Type | Target | IC₅₀ (nM) | Cell Line |

| Kinase Assay | Human EGFR | 2 | N/A |

| Cell-based Autophosphorylation Assay | EGFR | 20 | HNS human head and neck tumor cells |

| Cell Growth Inhibition | Various | 29 nM to >20 µM | Panel of NSCLC cell lines |

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol describes a typical enzymatic assay to determine the inhibitory activity of a compound against EGFR.

-

Plate Coating: 96-well plates are coated overnight at 37°C with 100 µL per well of 0.25 mg/mL Poly(Glu, Tyr) 4:1 (PGT) in PBS.

-

Washing: Excess PGT is removed, and the plate is washed three times with a washing buffer (0.1% Tween 20 in PBS).

-

Kinase Reaction: The reaction is performed in 50 µL of 50 mM HEPES (pH 7.3) containing 125 mM NaCl, 24 mM MgCl₂, 0.1 mM sodium orthovanadate, 20 µM ATP, 1.6 µg/mL EGF, and 15 ng of affinity-purified EGFR from A431 cell membranes.

-

Compound Addition: The test compound (e.g., Desmethyl Erlotinib) dissolved in DMSO is added to achieve the desired final concentrations, with the final DMSO concentration kept at 2.5%.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and proceeds for 8 minutes at room temperature with constant shaking.

-

Termination and Washing: The reaction is terminated by aspirating the reaction mixture, followed by four washes with the washing buffer.

-

Detection: Phosphorylated PGT is detected by incubating for 25 minutes with 50 µL per well of HRP-conjugated PY54 anti-phosphotyrosine antibody (0.2 µg/mL in blocking buffer).

-

Signal Development: After washing, the colorimetric signal is developed by adding 50 µL of TMB Microwell Peroxidase Substrate per well and stopped with 50 µL of 0.09 M sulfuric acid.

-

Measurement: The absorbance is measured at 450 nm to quantify the level of phosphotyrosine.

In Vivo Applications

Similar to its in vitro use, this compound is primarily used in vivo as an internal standard for pharmacokinetic (PK) studies of Erlotinib and Desmethyl Erlotinib.

Pharmacokinetic Parameters (Data for Desmethyl Erlotinib as a proxy)

Pharmacokinetic studies in Wistar rats have been conducted on Desmethyl Erlotinib.[6][7]

| Species | Parameter | Value |

| Wistar Rat | t₁/₂ | 11.96 ± 2.01 h |

Experimental Protocol: Use of this compound in a Pharmacokinetic Study

This protocol outlines the use of this compound as an internal standard for quantifying Desmethyl Erlotinib in plasma samples from a PK study.

-

Sample Collection: Collect blood samples from the study animals at predetermined time points after administration of the parent drug (Erlotinib).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add a known concentration of this compound (internal standard) in a small volume of solvent (e.g., methanol (B129727) or acetonitrile).

-

Add a protein precipitating agent, such as three volumes of cold acetonitrile (B52724).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

LC-MS/MS Analysis:

-

Inject a specific volume of the supernatant onto an appropriate LC column (e.g., a C18 column).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Detect and quantify the analyte (Desmethyl Erlotinib) and the internal standard (this compound) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of Desmethyl Erlotinib.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the robust and accurate quantification of Desmethyl Erlotinib in biological matrices. Its primary role as a stable isotope-labeled internal standard is critical for pharmacokinetic and metabolism studies that underpin the development of Erlotinib and related compounds. While direct in vitro and in vivo studies on the pharmacological effects of this compound are not widely published, its biological activity is expected to mirror that of its non-deuterated, equipotent metabolite, Desmethyl Erlotinib (OSI-420), as an inhibitor of EGFR tyrosine kinase. This guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks to effectively utilize this compound in their analytical workflows and to understand its biological context.

References

The Role of Desmethyl Erlotinib-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Desmethyl Erlotinib-d4 in modern metabolic and pharmacokinetic studies. Desmethyl Erlotinib (B232), also known as OSI-420, is the primary and pharmacologically active metabolite of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The deuterated isotopologue, this compound, serves as an invaluable tool for researchers, offering enhanced precision and accuracy in the elucidation of Erlotinib's metabolic fate.

Introduction to Deuterated Tracers in Pharmacology

Deuterium-labeled compounds, such as this compound, are stable, non-radioactive isotopes that have become indispensable in drug discovery and development.[1] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical and biological properties.[2] This subtle modification allows for its use as a tracer to differentiate it from its endogenous or unlabeled counterparts using mass spectrometry.[3] The primary applications of deuterated compounds in metabolic studies include:

-

Metabolic Fate and Pathway Identification: Tracking the biotransformation of a drug within a biological system to identify its metabolites.[1]

-

Pharmacokinetic Analysis: Accurate measurement of drug absorption, distribution, metabolism, and excretion (ADME) by serving as an ideal internal standard in bioanalytical methods.[1][3]

-

Enhanced Analytical Sensitivity and Specificity: Improving the precision and reliability of quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Erlotinib Metabolism and the Significance of Desmethyl Erlotinib

Erlotinib undergoes extensive metabolism primarily in the liver, mediated by cytochrome P450 enzymes, predominantly CYP3A4 and to a lesser extent CYP1A2.[4][5] The main metabolic pathway is O-demethylation of the two methoxyethoxy side chains, leading to the formation of its principal active metabolite, Desmethyl Erlotinib (OSI-420).[1][6] This metabolite is pharmacologically active and contributes to the overall therapeutic effect of Erlotinib.[7][8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Erlotinib and its active metabolite, Desmethyl Erlotinib (OSI-420).

Table 1: Pharmacokinetic Parameters of Erlotinib and Desmethyl Erlotinib (OSI-420)

| Parameter | Erlotinib | Desmethyl Erlotinib (OSI-420) | Reference(s) |

| Terminal Half-life (t½) | ~36.2 hours (human) | 11.96 ± 2.01 hours (Wistar rats) | [4][5],[8][9] |

| Clearance | 128 ml/min/m² (human, IV) | >5-fold higher than Erlotinib (non-human primates) | [7] |

| Plasma Exposure (AUC) | - | 30% (range 12-59%) of Erlotinib (non-human primates) | [7] |

| Active Metabolite in Plasma | - | Represents ~5% of total circulating radioactivity | [6] |

Table 2: Bioanalytical Quantification of Erlotinib and Desmethyl Erlotinib (OSI-420) using LC-MS/MS

| Analyte | Concentration Range | LLOQ | Accuracy (%) | Precision (% CV) | Internal Standard | Reference(s) |

| Erlotinib | 25 - 5,000 ng/mL | 25 ng/mL | < 14 | < 14 | Deuterated Erlotinib | [10][11] |

| Desmethyl Erlotinib (OSI-420) | 0.5 - 500 ng/mL | 0.5 ng/mL | < 14 (17 at LLOQ) | < 14 (17 at LLOQ) | OSI-597 / Deuterated OSI-420 | [10][11] |

Experimental Protocols

The use of this compound as a tracer, primarily as an internal standard, is central to the accurate quantification of Erlotinib and its metabolites in biological matrices. Below are detailed methodologies for typical bioanalytical experiments.

Sample Preparation: Protein Precipitation

This method is commonly used for the extraction of Erlotinib and its metabolites from plasma samples.

-

Aliquoting: Transfer a small volume (e.g., 100 µL) of human plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of a working solution of this compound (as the internal standard) to the plasma sample.

-

Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 3:1 ratio to the plasma volume.

-

Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

-

Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is the gold standard for the quantification of small molecules like Erlotinib and its metabolites in complex biological fluids.

-

Chromatographic Column: A reverse-phase C18 column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm) is typically used for separation.[10][11]

-

Mobile Phase: A gradient elution is commonly employed with a mixture of an aqueous phase (e.g., 5 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[10][11][12]

-

Flow Rate: A typical flow rate is between 0.5 and 0.7 mL/min.[10][11][12]

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection.

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[12][13]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Erlotinib, Desmethyl Erlotinib, and this compound are monitored.

-

Visualizations: Metabolic Pathway and Experimental Workflow

Erlotinib Metabolic Pathway

The following diagram illustrates the primary metabolic transformation of Erlotinib to its active metabolite, Desmethyl Erlotinib (OSI-420), through O-demethylation.

Caption: Metabolic conversion of Erlotinib to Desmethyl Erlotinib.

Experimental Workflow for Metabolic Analysis

This diagram outlines the typical workflow for a metabolic study utilizing this compound as a tracer.

Caption: Workflow for a typical metabolic study using a deuterated tracer.

Conclusion

This compound is a critical tool in the field of drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard enables the robust and accurate quantification of Erlotinib and its active metabolite, Desmethyl Erlotinib, in various biological matrices. The detailed experimental protocols and quantitative data presented in this guide underscore the importance of this tracer in generating high-quality data for preclinical and clinical research. The application of such methodologies is fundamental to understanding the complete metabolic profile of Erlotinib, which in turn informs dosing strategies and contributes to the overall safety and efficacy of this targeted cancer therapy.

References

- 1. ClinPGx [clinpgx.org]

- 2. prosciento.com [prosciento.com]

- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. diva-portal.org [diva-portal.org]

- 11. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma [kth.diva-portal.org]

- 12. Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the EGFR inhibitors afatinib, erlotinib and osimertinib, the ALK inhibitor crizotinib and the VEGFR inhibitor nintedanib in human plasma from non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Preliminary Research Involving Desmethyl Erlotinib-d4

For Researchers, Scientists, and Drug Development Professionals